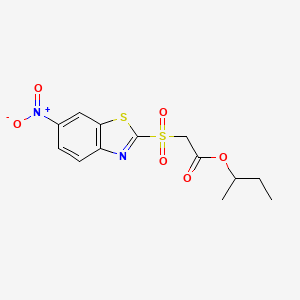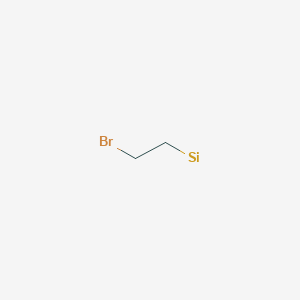
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- is a complex organic compound that belongs to the class of uracil derivatives. This compound is characterized by the presence of a uracil moiety linked to a chlorinated salicyl derivative through a methylamino bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)-, typically involves the functionalization of the uracil ring at specific positionsAnother method involves the use of tert-butyl dicarbonate and ethyl iodide in pyridine/DMF solvents with DMAP as a catalyst .
Industrial Production Methods
Industrial production of uracil derivatives often employs large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, Fe2+
Reducing Agents: Sodium borohydride
Catalysts: DMAP (4-Dimethylaminopyridine)
Solvents: Pyridine, DMF (Dimethylformamide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of uracil can produce urea and maleic acid .
Wissenschaftliche Forschungsanwendungen
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying nucleic acid interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of deoxyribonucleic acid (DNA) by binding to guanine and cytosine moieties, leading to cross-linking and inhibition of DNA synthesis . This mechanism is similar to that of other uracil derivatives used in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- can be compared with other uracil derivatives such as thymine and cytosine. While thymine and cytosine are naturally occurring nucleobases, Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- is a synthetic derivative with unique properties. Its chlorinated salicyl moiety and methylamino bridge distinguish it from other uracil derivatives, making it a valuable compound for specialized applications .
List of Similar Compounds
- Thymine
- Cytosine
- 6-Methyluracil
- Uracil mustard
Eigenschaften
| 74051-49-3 | |
Molekularformel |
C14H16ClN3O3 |
Molekulargewicht |
309.75 g/mol |
IUPAC-Name |
3-[[(5-chloro-2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16ClN3O3/c1-9-5-11(15)6-10(13(9)20)7-17(2)8-18-12(19)3-4-16-14(18)21/h3-6,20H,7-8H2,1-2H3,(H,16,21) |
InChI-Schlüssel |
APNHUNFNDKBIGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CN(C)CN2C(=O)C=CNC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)

